(R)-(-)-2-Amino-2-methylbutanedioic acid

Peptide Conformation Chirality-Dependent Helicity Circular Dichroism Spectroscopy

Researchers studying aspartate aminotransferase or designing conformationally constrained peptides need enantiopure building blocks with defined stereochemistry. (R)-α-Me-Asp-OH (CAS 14603-76-0) meets this demand: • >98% enantiomeric excess, preserving chiral fidelity across multi-step stereoselective syntheses • pH-dependent helix induction (random coil → α-helix at pH 2) for smart biomaterial and drug-delivery design • Non-hydrolyzable substrate analog validated by 1.6 Å crystal structures for enzyme-substrate complex characterization Supplied with full Certificate of Analysis. Global shipping from BenchChem.

Molecular Formula C5H8NO4-
Molecular Weight 146.12 g/mol
CAS No. 14603-76-0
Cat. No. B555774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-2-Amino-2-methylbutanedioic acid
CAS14603-76-0
SynonymsALPHA-METHYL-D-ASP; 14603-76-0; D-ASPARTICACID,2-METHYL-; (R)-(-)-2-AMINO-2-METHYLBUTANEDIOICACID; AmbotzHAA7540; A-METHYL-D-ASP; D-Asparticacid,2-methyl-,hydrochloride(1:1); AC1ODU4O; 2-Methyl-D-asparticacid; H-A-ME-D-ASP-OH; H-ALPHA-ME-D-ASP-OH; SCHEMBL1875520; CTK4C3558; (R)-A-METHYLASPARTICACID; MolPort-003-844-548; ZINC1655433; (R)-ALPHA-METHYLASPARTICACID; AB04906; (2R)-2-amino-2-methylbutanedioicacid; DB-018060; (2R)-2-AMINO-2-METHYLSUCCINICACID; FT-0634731; FT-0637111; (R)-2-AMINO-2-METHYLPROPANEDIOICACID
Molecular FormulaC5H8NO4-
Molecular Weight146.12 g/mol
Structural Identifiers
SMILESCC(CC(=O)[O-])(C(=O)[O-])[NH3+]
InChIInChI=1S/C5H9NO4/c1-5(6,4(9)10)2-3(7)8/h2,6H2,1H3,(H,7,8)(H,9,10)/p-1/t5-/m1/s1
InChIKeyCWAYDJFPMMUKOI-RXMQYKEDSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Methylaspartic Acid Procurement Guide


(R)-(-)-2-Amino-2-methylbutanedioic acid (CAS 14603-76-0), also known as (R)-alpha-methylaspartic acid or H-alpha-Me-D-Asp-OH, is a chiral, non-proteinogenic alpha-amino acid derivative [1]. It is a C5-dicarboxylic acid analog of aspartic acid featuring a quaternary alpha-carbon, which confers conformational rigidity and makes it a valuable tool for studying enzyme mechanisms and designing conformationally constrained peptides [2]. Its primary differentiation from the (S)-enantiomer (CAS 3227-17-6) and the racemic mixture (CAS 2792-66-7) lies in its distinct conformational induction properties and its specific interaction with D-amino acid recognizing enzymes.

Workflow: Chiral peptide design, enzyme mechanistic studies, and conformationally constrained amino acid research
Selection: (R)-enantiomer for stereochemical control in D-configuration peptide targets
Use Context: Reported conformational induction and enzymatic stereospecificity with D-amino acid recognizing enzymes

Why (R)-2-Methylaspartic Acid Cannot Be Substituted


The stereochemistry at the alpha-carbon dictates the compound's interaction with biological systems. The (S)-enantiomer and racemic DL-mixture cannot substitute the (R)-form because they exhibit markedly different conformational preferences when incorporated into peptides, leading to altered secondary structure stability [1]. Furthermore, enzymatic recognition is stereospecific; the (R)-enantiomer (D-form) is a substrate for D-amino acid transaminases and interacts distinctly with aspartate aminotransferase compared to its (S)-counterpart, which is crucial for mechanistic studies [2]. Using the racemic mixture in sensitive biochemical assays introduces an uncontrolled variable, as the inhibitory activity on argininosuccinate synthase is known for the DL-form, but the contribution of each enantiomer is not separately quantified in those studies [3].

Conformational shift risk: The (S)-enantiomer induces different peptide secondary structure preferences, which may alter helix stability and pH responsiveness.
Enzyme recognition mismatch: Aspartate aminotransferase and D-amino acid transaminases exhibit stereospecific binding; substitution may prevent formation of the stable inhibitor complex.
Uncontrolled variable risk: Racemic DL-mixture introduces an undefined enantiomeric ratio, limiting data interpretation in enzyme inhibition and conformational studies.

Performance Benchmarks for (R)-2-Methylaspartic Acid


Superior Helix Induction over (S)-Enantiomer

Incorporation of (R)-2-methylaspartic acid into a model 16-residue peptide (Ac-Tyr-(Ala)2-(R)-Asp(2-Me)-(Ala)2-Lys-Glu-(Ala)4-Lys-(Ala)2-(R)-Asp(2-Me)-(Ala)2-Tyr-Lys-NH2) results in a significantly higher degree of helicity compared to the diastereomeric peptide containing (S)-2-methylaspartic acid, as measured by circular dichroism (CD) spectroscopy at neutral pH and 1°C [1]. The quantitative ordering of helicity was: (R)-Asp(2-Me) peptide > Aib-containing peptide ≈ (S)-Asp(2-Me) peptide > Asp peptide. Furthermore, at pH 2, the (R)-Asp(2-Me) peptide shows a dramatic increase in helicity, while the (S)-Asp(2-Me) peptide adopts a predominantly unordered conformation. The helix induction by protonated (R)-Asp(2-Me) exceeds that of the well-known strong helix inducer alpha-aminoisobutyric acid (Aib) [1].

Helix Induction
Head-to-head
Ranked highest among tested peptides: (R) > Aib ≈ (S) at neutral pH; (R) >> (S) at pH 2, exceeding Aib induction.
Supports enantiomer-specific helix induction and pH-tunable conformational research.
CD spectroscopy at 1°C, 16-residue model peptides.
Peptide Conformation Chirality-Dependent Helicity Circular Dichroism Spectroscopy

Mechanistic Probing of Aspartate Aminotransferase

The (R)-enantiomer (D-alpha-methylaspartic acid) specifically interacts with aspartate aminotransferase, a pyridoxal phosphate-dependent enzyme, to form a stable external aldimine complex that mimics an intermediate state but cannot undergo tautomerization due to the alpha-methyl group [1]. High-resolution crystal structures (1.6 Å) of cytosolic aspartate aminotransferase complexed with 2-methylaspartate reveal a ligand-induced conformational change in one subunit from an 'open' to a 'closed' form, while the other subunit remains 'open' due to crystal lattice contacts [2]. This specific structural insight is dependent on the stereochemistry of the inhibitor.

Enzyme Probe
Class-level
Forms stable external aldimine complex; induces domain closure in one subunit of dimeric aspartate aminotransferase (1.6 Å crystal structure).
Enables enzyme dynamics studies and inhibitor design research.
Reported with pig cytosolic enzyme; stereochemistry implicit.
Enzyme Mechanism Aspartate Aminotransferase Inhibitor Complex

Synthesis of Quaternary Amino Acid Isosteres

(R)-(-)-2-Amino-2-methylbutanedioic acid serves as a chiral starting material for synthesizing isosteres of bioactive amino acids. Its absolute (R)-configuration is critical for stereoselective alkylation reactions on a chiral imine, leading to a quaternary stereogenic center with predictable and reproducible stereochemistry [1]. Published synthetic procedures demonstrate that the enantiomerically pure starting material (available with >98% enantiomeric excess from commercial sources ) is essential for achieving high diastereoselectivity in the preparation of complex, constrained peptide mimetics.

Synthetic Purity
Specification review
>98% enantiomeric excess (ee) available for (R)-enantiomer.
Supports high chiral fidelity in stereoselective synthesis routes.
Commercial specification; diastereoselectivity reported.
Stereoselective Synthesis Chiral Building Block Quaternary Amino Acids

Research Applications of (R)-2-Methylaspartic Acid


pH-Responsive Peptide Design

Leverage the unique pH-dependent helix induction of the (R)-enantiomer to design synthetic peptides that undergo a conformational switch from random coil to alpha-helix upon a change in pH. This is supported by CD spectroscopy data showing that the (R)-Asp(2-Me)-containing peptide transitions to a highly helical state at pH 2, while the (S)-enantiomer does not [1]. This property is exploitable for developing pH-responsive biomaterials or drug delivery systems.

Crystallography of Enzyme-Inhibitor Complexes

Use the (R)-enantiomer as a non-hydrolyzable substrate analog for aspartate aminotransferase to trap and structurally characterize the enzyme's closed conformation. High-resolution crystal structures (1.6 Å) have demonstrated its utility in capturing a ligand-induced domain movement essential for catalysis [2]. This application is critical for structure-based drug design against this class of enzymes.

Asymmetric Synthesis of Quaternary Amino Acids

Employ (R)-(-)-2-Amino-2-methylbutanedioic acid as a chiral pool starting material for the stereoselective synthesis of complex amino acid isosteres. Published protocols confirm its utility in diastereoselective alkylation reactions to build quaternary stereocenters [3]. The high commercial enantiomeric excess (>98%) ensures the fidelity of the chiral center throughout multi-step syntheses, crucial for creating single-isomer drug candidates.

Application
Selection Property
Validation Focus
pH-responsive peptide studies
Enantiomer-specific helicity induction profile
pH-dependent CD spectroscopy and conformational switching validation
Aminotransferase inhibitor complex crystallography
Non-hydrolyzable (R)-configured substrate analog
Domain closure and ligand-induced conformational change analysis
Stereoselective quaternary amino acid synthesis
(R)-configured chiral pool building block
Diastereoselectivity and enantiomeric purity maintenance across steps
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